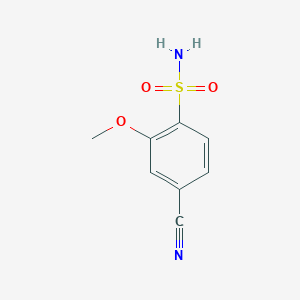

4-Cyano-2-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

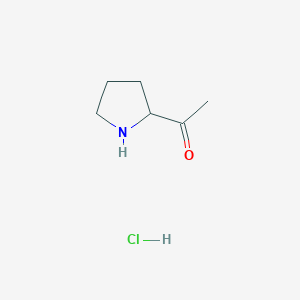

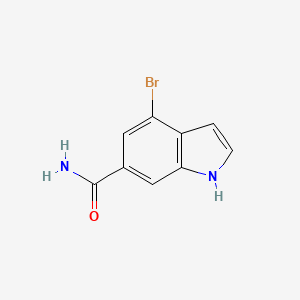

4-Cyano-2-methoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1261582-52-8. It has a molecular weight of 212.23 and its IUPAC name is 4-cyano-2-methoxybenzenesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O3S/c1-13-7-4-6 (5-9)2-3-8 (7)14 (10,11)12/h2-4H,1H3, (H2,10,11,12) .Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .Applications De Recherche Scientifique

Antitumor Applications

Compounds from sulfonamide-focused libraries, including derivatives of 4-Cyano-2-methoxybenzene-1-sulfonamide, have been investigated for their potential as antitumor agents. Specifically, certain sulfonamides have shown promising results in cell-based antitumor screens and have progressed to clinical trials. These compounds are noted for their ability to disrupt cell cycle processes, making them effective against various cancer cell lines. The use of oligonucleotide microarray analysis has been instrumental in characterizing these sulfonamides based on gene expression changes, thereby identifying drug-sensitive cellular pathways (Owa et al., 2002).

Synthesis and Protecting Strategy

4-Cyanobenzenesulfonamides, including derivatives of this compound, have been studied for their role in amine synthesis and as a protecting/activating group in broader amine synthesis contexts. The properties of these sulfonamides, such as their ability to cleave cleanly under specific conditions, make them useful for further elaboration by alkylation and arylation, similar to nitrobenzenesulfonamides (Schmidt et al., 2017).

Molecular Structure and Vibrational Spectroscopy

The molecular structure and vibrational spectroscopic properties of this compound have been a subject of research, with studies focusing on its infrared spectrum, molecular geometry, electronic properties, and non-linear optical activity. Such studies are crucial for understanding the chemical significance and spectroscopic properties of sulfonamides and their derivatives (Nagarajan & Krishnakumar, 2018).

Sulfonamide in Drug Design

The sulfonamide group, commonly found in many marketed drugs, is a crucial functional group in medicinal chemistry. Research has highlighted its role in the development of sulfonamide antibacterials, which act as inhibitors of tetrahydropteroic acid synthetase. These studies also address the historical misunderstandings related to 'sulfa allergy' and emphasize the safety and significance of the sulfonamide group in drug design (Kalgutkar, Jones, & Sawant, 2010).

Electron-Transfer Processes

The electrochemical reduction of derivatives of this compound, such as N,N-dimethyl-and p-cyanobenzenesulfonamide, has been studied. These investigations into their redox behavior provide insights into the stability and reactivity of such compounds, which can have implications in various chemical applications (Santelices & Hawley, 1977).

Safety and Hazards

The safety information for 4-Cyano-2-methoxybenzene-1-sulfonamide includes several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-cyano-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-13-7-4-6(5-9)2-3-8(7)14(10,11)12/h2-4H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSRSWSGPLOVEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)

![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)

![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)